molecular formula C4H6O<br>C4H6O<br>CH3CH=CHCHO B125584 Crotonaldehyde CAS No. 4170-30-3

Crotonaldehyde

Cat. No.: B125584
CAS No.: 4170-30-3
M. Wt: 70.09 g/mol
InChI Key: MLUCVPSAIODCQM-UHFFFAOYSA-N
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Mechanism of Action

Target of Action

Crotonaldehyde, a chemical compound with the formula CH3CH=CHCHO , primarily targets the Aldehyde dehydrogenase, mitochondrial in humans . This enzyme plays a crucial role in the detoxification of aldehydes generated by alcohol metabolism and lipid peroxidation.

Mode of Action

This interaction could potentially inhibit the enzyme’s function, leading to an accumulation of aldehydes in the body .

Biochemical Pathways

This compound affects several biochemical pathways. It has been associated with DNA interstrand crosslinks, glutathione perturbation, mitogen-activated protein kinase, and Wnt and ErbB signaling pathways . These pathways play significant roles in cellular processes such as DNA repair, oxidative stress response, cell proliferation, and cell differentiation.

Pharmacokinetics

The metabolism and elimination of this compound are expected to occur primarily in the liver, but specific details are currently unavailable .

Result of Action

The interaction of this compound with its target enzyme can lead to a variety of molecular and cellular effects. It can cause DNA damage, oxidative stress, inflammation, and disruption of normal cellular functions . These effects can potentially lead to various health issues, including respiratory problems, skin and eye irritation, and even cancer .

Action Environment

Environmental factors can significantly influence the action, efficacy, and stability of this compound. For instance, its flammability makes it a potential hazard in environments with open flames or sparks . Moreover, it is highly reactive and can form explosive mixtures with air . Therefore, proper storage and handling are crucial to prevent accidents and ensure its stability .

Biochemical Analysis

Biochemical Properties

Crotonaldehyde forms 1,N (2)-propanodeoxyguanosine . It interacts with various biomolecules, including enzymes and proteins, altering their function and leading to various biochemical reactions .

Cellular Effects

This compound has significant effects on various types of cells and cellular processes. It influences cell function, including impact on cell signaling pathways, gene expression, and cellular metabolism . For instance, it induces dysfunction of the immune system in male Wistar rats .

Molecular Mechanism

At the molecular level, this compound exerts its effects through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression . It alters the rate of T lymphocyte subsets and augments the activities of alveolar macrophages by improving the phagocytic rates and indices .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound change over time. It has been observed that the compound’s stability, degradation, and long-term effects on cellular function vary in in vitro or in vivo studies .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. For instance, in male Wistar rats, exposure to this compound at doses of 4, 8, and 16 μL/kg body weight caused changes in the animals’ activities, cellular ratios, and biochemical components in the peripheral blood .

Metabolic Pathways

This compound is involved in various metabolic pathways. It interacts with enzymes or cofactors, affecting metabolic flux or metabolite levels .

Comparison with Similar Compounds

Crotonaldehyde belongs to the class of organic compounds known as enals, which are alpha, beta-unsaturated aldehydes. Similar compounds include:

This compound is unique due to its combination of a carbonyl group and a carbon-carbon double bond, making it a versatile intermediate in organic synthesis and a valuable compound in various industrial applications.

Biological Activity

Crotonaldehyde, an unsaturated aldehyde with the chemical formula C4H6O\text{C}_4\text{H}_6\text{O}, is a compound of significant interest due to its biological activity and potential health implications. This article explores the biological effects of this compound, focusing on its genotoxicity, carcinogenic potential, and toxicological effects on various biological systems.

This compound is primarily produced through the oxidative dehydrogenation of butyraldehyde and is commonly found in tobacco smoke, vehicle emissions, and industrial processes. Its reactivity is attributed to the presence of the aldehyde functional group, which can form adducts with nucleophiles, including DNA.

Genotoxicity

Research has demonstrated that this compound exhibits genotoxic properties . In vitro studies have shown that it induces sister chromatid exchanges (SCE), structural chromosome aberrations, and micronuclei formation in human lymphocytes at concentrations ranging from 5 to 250 µM . Notably, a study by Nath et al. (1998) indicated that smokers had significantly higher levels of this compound-DNA adducts in gingival tissue compared to nonsmokers, suggesting a dose-dependent relationship between exposure and DNA damage .

Table 1: Genotoxic Effects of this compound

Study ReferenceCell TypeConcentration (µM)Observed Effect
Dittberner et al. (1995)Human Lymphocytes5-250Induction of SCE and micronuclei
Nath et al. (1998)Gingival TissueN/AIncreased DNA adducts in smokers
Wilson et al. (1991)Human FibroblastsN/ADNA binding without exogenous activation

Carcinogenic Potential

The International Agency for Research on Cancer (IARC) has classified this compound as a Group 2B carcinogen, indicating it is possibly carcinogenic to humans based on sufficient evidence from animal studies . Animal studies have shown that chronic exposure to this compound can lead to respiratory lesions and tumors in rats, particularly at high doses .

Table 2: Carcinogenicity Studies in Animals

Study ReferenceAnimal ModelExposure DurationObserved Outcome
Chung et al. (1986)Fischer 344 Rats113 weeksLower body weight; no increase in tumors
Wolfe et al. (1987)B6C3F1 Mice13 weeksDose-related lesions in stomach

Toxicological Effects

This compound is known for its irritant properties , affecting the eyes, skin, and respiratory tract. Acute exposure can cause severe irritation at concentrations as low as 4.1 ppm . In animal studies, exposure to this compound resulted in significant respiratory distress and inflammation at various concentrations .

Table 3: Toxicological Effects of this compound

Exposure Level (ppm)Effect Observed
4.1Eye and respiratory irritation
10Reduced respiratory rate
45Severe nasal irritation

Case Studies

Several case studies highlight the adverse effects of this compound exposure:

  • Textile Worker Sensitization : A case reported a textile worker who developed sensitization to this compound after prolonged exposure, resulting in severe allergic reactions upon subsequent contact .
  • Environmental Impact : Research indicates that wastewater containing this compound can inhibit anaerobic biological treatment processes, affecting microbial activity crucial for wastewater management .

Properties

Key on ui mechanism of action

Crotonaldehyde, a highly electrophilic a, b-unsaturated aldehyde, is a ubiquitous environmental pollutant and a risk factor for multiple respiratory diseases. Crotonaldehyde is highly volatile and hydrophilic, so it is efficiently absorbed in the respiratory tract. Alveolar macrophages are major effector cells of the nonspecific host defence in the lung. The aim of this study was to investigate the molecular mechanisms and signaling pathways responsible for cell death of alveolar macrophage induced by crotonaldehyde. Our results show that crotonaldehyde induces apoptosis in alveolar macrophages, as indicated by phosphatidylserine externalization and DNA fragmentation. Pretreatment of alveolar macrophages with N-acetylcysteine, ascorbic acid, a-tocopherol, superoxide dismutase inhibited crotonaldehyde-induced apoptosis. Crotonaldehyde-induced apoptosis was characterized by ROS generation, GSH depletion, loss of mitochondrial membrane potential, the release of cytochrome c from mitochondria, caspase-3/7 and caspase-9 activation, elevation of intracellular Ca(2+) concentration and the increase of p53 expression. Furthermore, pretreatment with either p53 inhibitor pifithrin-a or calcium chelator BAPTA-AM effectively attenuated apoptosis induced by crotonaldehyde. Taken together, our results showed that crotonaldehyde induce apoptosis in alveolar macrophages through intracellular calcium, mitochondria and p53 signaling pathways. These results would help to illustrate the mechanism of toxicity induced by crotonaldehyde and to look for a novel treatment for diseases induced by exposure to crotonaldehyde-rich pollutants such as cigarette smoke.

CAS No.

4170-30-3

Molecular Formula

C4H6O
C4H6O
CH3CH=CHCHO

Molecular Weight

70.09 g/mol

IUPAC Name

but-2-enal

InChI

InChI=1S/C4H6O/c1-2-3-4-5/h2-4H,1H3

InChI Key

MLUCVPSAIODCQM-UHFFFAOYSA-N

impurities

2,6-di-tert-Butyl-p-cresol, CAS 128-37-0, 0.1 - 1%

SMILES

CC=CC=O

Isomeric SMILES

C/C=C/C=O

Canonical SMILES

CC=CC=O

boiling_point

219 °F at 760 mmHg (EPA, 1998)
102.2 °C
104 °C
219 °F

Color/Form

Water-white, mobile liquid
Water-white to straw-colored liquid
Water-white liquid. [Note: Turns pale-yellow on contact with air.]

density

0.853 at 68 °F (EPA, 1998) - Less dense than water;  will float
0.853 at 20 °C/20 °C
Relative density (water = 1): 0.85
0.87

flash_point

55 °F (EPA, 1998)
The Guide from the Emergency Response Guidebook is for "crotonaldehyde, inhibited." 13 °C
13 °C (55 °F) Closed cup
13 °C c.c.
55 °F
45 °F

melting_point

-105 °F (EPA, 1998)
-69 °C
-76.5 °C (trans), -69 °C (cis)
-101 °F

Key on ui other cas no.

123-73-9
4170-30-3

physical_description

Crotonaldehyde, stabilized appears as a clear colorless to straw colored liquid with a penetrating pungent odor. Flash point 55 °F. Density 7.1 lb / gal. Very toxic by inhalation. May polymerize with the release of heat under exposure to heat or contamination. If polymerization takes place inside a container, the container may rupture violently. Less dense than water. Vapors heavier than air.
Liquid
Water-white liquid with a suffocating odor;  Note: Turns pale-yellow on contact with air;  [NIOSH]
COLOURLESS LIQUID WITH PUNGENT ODOUR. TURNS PALE YELLOW ON EXPOSURE TO LIGHT AND AIR.
Colorless to straw-colored liquid with a suffocating odor.
Water-white liquid with a suffocating odor. [Note: Turns pale-yellow on contact with air.]

Pictograms

Flammable; Corrosive; Acute Toxic; Irritant; Health Hazard; Environmental Hazard

shelf_life

Turns to a pale yellow color in contact with light and air.
Dimerizes under strong acid conditions, slowly oxidizes to crotonic acid.
Since the products of resinification & oxidation vary from yellow to dark brown, it is difficult to store crotonaldehyde without its becoming discolored.
Stable under recommended storage conditions. Contains the following stabiliser(s): BHT (0.1 %) Water (1 %)
Stable under recommended storage conditions.

solubility

less than 0.1 mg/mL at 65.3 °F (NTP, 1992)
Heat capacity: 0.7 ca/g ... Dimerizes under strong acid conditions, slowly oxidizes to crotonic acid. Solubility of water in crotonaldehyde (g/100g) at 20 °C: 9.5;  at 5 °C: 19.2
In water (g/100 g): 18.1 at 20 °C;  19.2 at 5 °C
In water, 1.81X10+5 mg/L at 20 °C
Soluble in chloroform;  very soluble in ethanol, ethyl ether, acetone;  miscible in benzene
Miscible with all proportions with alcohol, ether, toluene, kerosesne, gasolene, solvent naphtha
Solubility in water, g/100ml at 20 °C: 15-18 (freely soluble)
18%

Synonyms

2-Butenal;  1-Formylpropene;  2-Butenaldehyde;  But-2-en-1-al;  Crotonal;  Crotonic Aldehyde;  NSC 56354

vapor_density

2.41 (EPA, 1998) - Heavier than air;  will sink (Relative to Air)
2.41 (Air = 1)
Relative vapor density (air = 1): 2.41
2.41

vapor_pressure

19 mmHg at 68 °F (EPA, 1998)
30.0 [mmHg]
30 mm Hg at 25 °C
Vapor pressure, kPa at 20 °C: 4.0
19 mmHg

Origin of Product

United States

Retrosynthesis Analysis

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Strategy Settings

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Min. plausibility 0.01
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Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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